molecular formula C12H4Cl6 B1215911 2,2',3,4,4',5'-Hexachlorobiphenyl CAS No. 35065-28-2

2,2',3,4,4',5'-Hexachlorobiphenyl

Cat. No.: B1215911
CAS No.: 35065-28-2
M. Wt: 360.9 g/mol
InChI Key: RPUMZMSNLZHIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution reactions. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,4’,5’-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The biphenyl substrate was chlorinated in the presence of a catalyst, and the reaction conditions were optimized to achieve the desired degree of chlorination . due to environmental and health concerns, the production of polychlorinated biphenyls has been banned in many countries.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,4’,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,4,4’,5’-Hexachlorobiphenyl has been extensively studied in various scientific fields:

Mechanism of Action

The mechanism of action of 2,2’,3,4,4’,5’-Hexachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism of the compound into various metabolites, some of which may be more toxic than the parent compound. The compound can also disrupt endocrine function by mimicking or interfering with hormone signaling pathways .

Comparison with Similar Compounds

  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,3,3’,5,5’-Hexachlorobiphenyl

Comparison: 2,2’,3,4,4’,5’-Hexachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMZMSNLZHIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038300
Record name 2,2',3,4,4',5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35065-28-2
Record name PCB 138
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35065-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3',4,4',5-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5'-hexachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,4,4',5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y6JIG1867
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,4,4',5'-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,4,4',5'-Hexachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,4,4',5'-Hexachlorobiphenyl
Reactant of Route 4
2,2',3,4,4',5'-Hexachlorobiphenyl
Reactant of Route 5
2,2',3,4,4',5'-Hexachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,4,4',5'-Hexachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.